![molecular formula C11H15BrN2O5 B13515683 3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid is a synthetic organic compound that features a brominated oxazole ring and a tert-butoxycarbonyl-protected amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and nitriles.
Bromination: The oxazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amino Acid Coupling: The brominated oxazole is coupled with a protected amino acid, such as tert-butoxycarbonyl-protected amino acid, using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the oxazole ring or the amino acid moiety.
Reduction: Reduction reactions may target the bromine atom or other functional groups within the molecule.
Substitution: The bromine atom on the oxazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid is used as a building block for the synthesis of more complex molecules. Its brominated oxazole ring makes it a versatile intermediate for various organic transformations.
Biology
In biological research, this compound may be used to study enzyme interactions, protein modifications, or as a probe in biochemical assays.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to the compound’s unique structure.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials science applications.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Chloro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid
- 3-(3-Fluoro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid
- 3-(3-Iodo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid
Uniqueness
The uniqueness of 3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid lies in its brominated oxazole ring, which can undergo specific reactions that other halogenated analogs may not. This makes it a valuable compound for targeted synthetic applications and research studies.
Eigenschaften
Molekularformel |
C11H15BrN2O5 |
|---|---|
Molekulargewicht |
335.15 g/mol |
IUPAC-Name |
3-(3-bromo-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H15BrN2O5/c1-11(2,3)18-10(17)13-7(9(15)16)4-6-5-8(12)14-19-6/h5,7H,4H2,1-3H3,(H,13,17)(H,15,16) |
InChI-Schlüssel |
CYSTWSJABAYJJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=NO1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)
![Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)
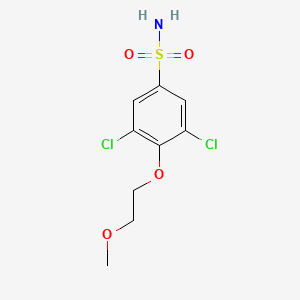
![rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid](/img/structure/B13515625.png)
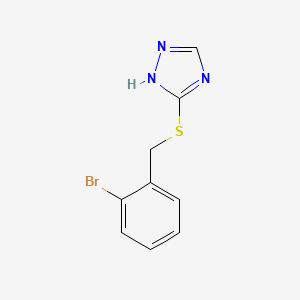

![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)


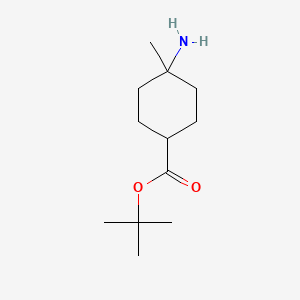
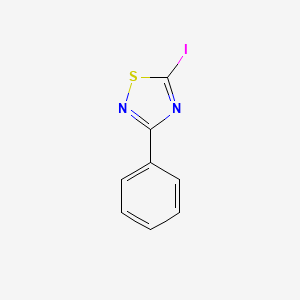
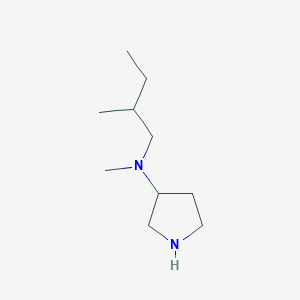
![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)
aminehydrochloride](/img/structure/B13515689.png)
